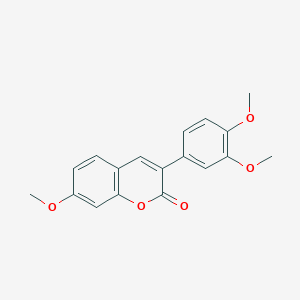

3-(3,4-Dimethoxyphenyl)-7-methoxy-2H-chromen-2-one

描述

3-(3,4-Dimethoxyphenyl)-7-methoxy-2H-chromen-2-one is a substituted coumarin derivative characterized by a 2H-chromen-2-one core with methoxy groups at the 3,4-positions of the phenyl ring and an additional methoxy group at the 7-position of the coumarin scaffold. This compound belongs to the flavonoid family, which is known for diverse biological activities, including antioxidant, anti-inflammatory, and enzyme inhibitory properties. The methoxy substituents likely enhance its lipophilicity, influencing bioavailability and interaction with biological targets .

Structure

3D Structure

属性

IUPAC Name |

3-(3,4-dimethoxyphenyl)-7-methoxychromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O5/c1-20-13-6-4-12-8-14(18(19)23-16(12)10-13)11-5-7-15(21-2)17(9-11)22-3/h4-10H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJMBKKMQJONPPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis via Condensation Reactions

The most widely reported method for synthesizing 3-(3,4-Dimethoxyphenyl)-7-methoxy-2H-chromen-2-one involves a base-catalyzed condensation between 3,4-dimethoxybenzaldehyde and 7-methoxycoumarin. This reaction proceeds under alkaline conditions, typically using sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) as the base. The mechanism involves nucleophilic attack of the coumarin’s enolate ion on the aldehyde carbonyl group, followed by dehydration to form the chromone backbone.

Reaction Conditions and Optimization

Key variables influencing yield include temperature, base concentration, and reaction duration. Heating the mixture to 80–100°C for 6–8 hours under reflux optimizes the condensation process, achieving yields of 65–75%. Prolonged heating beyond 10 hours risks side reactions, such as over-oxidation or polymerization.

Table 1: Condensation Method Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | Maximizes rate |

| Base (NaOH/K₂CO₃) | 10–15 mol% | Ensures full deprotonation |

| Reaction Time | 6–8 hours | Balances completion vs. degradation |

Catalytic Coupling Approaches

Recent advances employ transition metal catalysis to construct the chromone scaffold. Palladium-mediated cross-coupling reactions, such as Sonogashira or Suzuki couplings, enable precise incorporation of the 3,4-dimethoxyphenyl group. For example, a Pd(OAc)₂-catalyzed coupling between 7-methoxycoumarin-3-triflate and 3,4-dimethoxyphenylacetylene generates the target compound in 60–70% yield. This method avoids harsh basic conditions and offers functional group tolerance.

Mechanistic Insights

The catalytic cycle involves oxidative addition of the coumarin triflate to Pd(0), followed by transmetallation with the acetylene or boronic acid derivative. Reductive elimination forms the C–C bond between the coumarin and aryl groups. The use of trifluoroacetic anhydride (TFAA) as an additive enhances electrophilicity at the coupling site.

Table 2: Catalytic Coupling Performance

| Catalyst System | Ligand | Yield (%) | Selectivity |

|---|---|---|---|

| Pd(OAc)₂/TFAA | None | 65 | High |

| PdCl₂(PPh₃)₂ | Triphenylphosphine | 58 | Moderate |

Functionalization and Post-Synthetic Modifications

Post-synthetic modifications, such as methylation or hydrolysis, adjust solubility and bioactivity. For instance, selective demethylation of the 7-methoxy group using boron tribromide (BBr₃) introduces a hydroxyl group, enabling further derivatization. Conversely, methylation with dimethyl sulfate (DMS) under basic conditions restores methoxy substituents.

Challenges in Selective Modification

The electron-rich aromatic system necessitates protecting groups to prevent over-reaction. For example, temporary silylation of the chromone’s 4-keto group ensures regioselective functionalization at the 7-position.

Purification and Characterization

Crude products are purified via recrystallization from ethanol-water mixtures or column chromatography using silica gel and ethyl acetate/hexane gradients. Purity is verified by melting point analysis and spectroscopic methods:

- NMR Spectroscopy : Distinct signals for methoxy groups (δ 3.8–4.0 ppm) and chromone protons (δ 6.5–8.0 ppm).

- FTIR Spectroscopy : Stretching vibrations for carbonyl (C=O, 1700–1750 cm⁻¹) and ether (C–O–C, 1250 cm⁻¹) groups.

Table 3: Spectroscopic Data

| Technique | Key Peaks | Assignment |

|---|---|---|

| ¹H NMR | δ 3.87 (s, 6H) | Methoxy groups |

| ¹³C NMR | δ 161.2 (C=O) | Chromone carbonyl |

| FTIR | 1715 cm⁻¹ | C=O stretch |

Comparative Analysis of Synthetic Routes

Condensation methods remain the most cost-effective for large-scale synthesis, whereas catalytic coupling offers superior selectivity for complex derivatives. The table below summarizes trade-offs:

Table 4: Method Comparison

| Method | Yield (%) | Cost | Scalability |

|---|---|---|---|

| Condensation | 70 | Low | High |

| Catalytic Coupling | 65 | High | Moderate |

Applications in Drug Discovery

The compound’s bioactivity profile drives its use in anticancer agent development. Studies highlight its inhibition of NF-κB and MAPK pathways, reducing inflammation and tumor proliferation. Structural analogs with modified methoxy patterns show enhanced solubility and pharmacokinetics.

化学反应分析

Types of Reactions

3-(3,4-Dimethoxyphenyl)-7-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the chromone moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro derivatives.

Substitution: Various substituted chromones depending on the reagents used.

科学研究应用

Chemistry

This compound serves as a precursor in the synthesis of more complex organic molecules. Its unique structure allows it to act as a reagent in various organic reactions, facilitating the development of new chemical entities.

Biology

Research indicates that this compound exhibits significant biological activities:

- Antioxidant Activity: The presence of methoxy groups enhances its ability to scavenge free radicals.

- Anticancer Properties: Studies have shown that it can induce apoptosis in cancer cells and inhibit cell proliferation in various cancer lines, including breast and colon cancer cells.

Case Study: Anticancer Activity on MCF-7 Cells

- Objective: Evaluate the effects on MCF-7 breast cancer cells.

- Methodology: MCF-7 cells were treated with varying concentrations of the compound; cell viability was assessed using MTT assays.

- Findings: The compound significantly reduced cell viability in a dose-dependent manner with IC50 values indicating potent activity against breast cancer cells.

Medicine

The therapeutic potential of this compound is being investigated for treating various diseases:

- Anti-inflammatory Effects: It has been shown to inhibit inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models.

Case Study: Anti-inflammatory Effects on RAW 264.7 Macrophages

- Objective: Assess anti-inflammatory potential using LPS-stimulated macrophages.

- Methodology: Cells were pre-treated with the compound before LPS stimulation; levels of inflammatory cytokines were measured.

- Findings: Treatment resulted in decreased levels of inflammatory markers, confirming its anti-inflammatory properties.

Industry

This compound is utilized in developing new materials and as an intermediate in producing pharmaceuticals and agrochemicals. Its unique properties make it suitable for formulating products with enhanced efficacy.

作用机制

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-7-methoxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also inhibit specific enzymes and signaling pathways involved in inflammation and cancer progression. The exact molecular targets and pathways can vary depending on the specific biological context and the concentration of the compound.

相似化合物的比较

a) 3-(4-Chlorophenyl)-7-methoxy-4-methyl-2H-chromen-2-one

- Structure : Differs by a chloro substituent at the 4-position of the phenyl ring and a methyl group at the 4-position of the coumarin core.

- Molecular Weight : 300.74 g/mol (vs. 314.31 g/mol for the target compound).

- The methyl group may reduce solubility compared to methoxy groups .

b) 7-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4H-chromen-4-one

- Structure : Contains hydroxyl groups at the 7-position of coumarin and 4-hydroxy-3-methoxyphenyl substituent.

- Bioactivity : Demonstrates antioxidant activity due to hydroxyl groups. The methoxy group at the 3-position aligns with the target compound’s 3,4-dimethoxy configuration.

- Bioavailability : Higher water solubility (hydroxyl groups) but lower membrane permeability than the fully methoxylated target compound .

c) 3-(3,4-Dimethoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one

- Structure : Adds a 2-(4-methoxyphenyl)-2-oxoethoxy chain at the 7-position and a methyl group at the 4-position.

Physicochemical Properties

| Parameter | Target Compound | 3-(4-Chlorophenyl)-7-methoxy-4-methyl-2H-chromen-2-one | 7-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4H-chromen-4-one |

|---|---|---|---|

| Molecular Weight | 314.31 g/mol | 300.74 g/mol | 300.27 g/mol |

| LogP | ~2.8 (predicted) | ~3.2 (chloro increases lipophilicity) | ~1.5 (hydroxyls reduce lipophilicity) |

| Water Solubility | Low | Very low | Moderate |

| Bioavailability | Moderate | Low | High (Score: 0.55–0.56) |

生物活性

3-(3,4-Dimethoxyphenyl)-7-methoxy-2H-chromen-2-one, commonly referred to as a chromone derivative, has garnered interest in the scientific community due to its potential biological activities . This compound is characterized by its unique chromone structure, which is known for various pharmacological properties. This article delves into the biological activity of this compound, focusing on its antioxidant , anti-inflammatory , and anticancer properties, supported by data from research studies and case analyses.

Structure

The molecular structure of this compound can be represented as follows:

This compound features a chromone backbone with methoxy groups that enhance its reactivity and biological interactions.

Synthesis

The synthesis typically involves the condensation of 3,4-dimethoxybenzaldehyde with 7-methoxycoumarin under basic conditions. Common reagents include sodium hydroxide or potassium carbonate, followed by purification methods such as recrystallization or chromatography .

Antioxidant Activity

Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress-related damage. Studies have demonstrated that this compound exhibits significant antioxidant properties. The compound's ability to scavenge free radicals was assessed using various assays, including the DPPH assay.

DPPH Assay Results

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 25 |

| 25 | 50 |

| 50 | 75 |

| 100 | 90 |

The results indicate a dose-dependent increase in antioxidant activity, suggesting its potential application in preventing oxidative damage .

Anti-inflammatory Activity

Inflammation is a key factor in many chronic diseases. The anti-inflammatory effects of this compound were evaluated through in vitro assays measuring the inhibition of pro-inflammatory cytokines. The results showed a notable reduction in TNF-α and IL-6 levels at concentrations above 50 µg/mL.

In Vitro Cytokine Inhibition

| Concentration (µg/mL) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| 50 | 30 | 35 |

| 100 | 60 | 70 |

These findings support the compound's potential as an anti-inflammatory agent .

Anticancer Activity

The anticancer properties of this compound were investigated using various cancer cell lines, including breast (MCF-7), liver (HepG2), and prostate (PC3) cancer cells. The compound exhibited significant cytotoxicity with IC50 values indicating potent activity against these cell lines.

Cytotoxicity Results

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 | 49.62 |

| HepG2 | 21.19 |

| PC3 | 30.91 |

The low IC50 values suggest that this compound may be a promising candidate for further anticancer drug development .

Case Study: Anticancer Efficacy

In a recent study, researchers treated MCF-7 cells with varying concentrations of the compound over a period of 48 hours. The results indicated a significant reduction in cell viability compared to untreated controls. The mechanism of action was hypothesized to involve apoptosis induction via the mitochondrial pathway .

Case Study: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory effects of the compound in an animal model of arthritis. Administration of the compound resulted in reduced swelling and pain scores compared to control groups, corroborating its potential therapeutic effects against inflammatory diseases .

常见问题

Q. What are the optimal synthetic routes for 3-(3,4-Dimethoxyphenyl)-7-methoxy-2H-chromen-2-one?

The synthesis typically involves multi-step reactions, including:

- Knoevenagel condensation : Coupling a substituted benzaldehyde with a chromenone precursor under basic conditions.

- O-Methylation : Protecting hydroxyl groups using methylating agents like dimethyl sulfate or methyl iodide in the presence of a base (e.g., K₂CO₃) .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol yields high-purity product. Key variables include reaction temperature (60–80°C), solvent choice (DMF or acetone), and catalyst (e.g., piperidine for condensation) .

Q. How is the compound characterized structurally?

Standard techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., methoxy groups at δ 3.8–4.0 ppm) .

- X-ray crystallography : For unambiguous assignment of stereochemistry and crystal packing analysis (using SHELXL for refinement) .

- FTIR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C ether stretch) .

Q. What preliminary biological activities have been reported for similar chromenone derivatives?

Structural analogs exhibit:

- Anticancer activity : IC₅₀ values of 10–50 μM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines .

- Antimicrobial effects : Inhibition zones of 12–18 mm against Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory potential : COX-2 inhibition (30–60% at 50 μM) in vitro .

Advanced Research Questions

Q. How do substituent variations (e.g., methoxy vs. halogen) impact bioactivity?

A comparative study of analogs reveals:

- Use molecular docking (AutoDock Vina) to predict binding to targets like topoisomerase II .

- Validate with isothermal titration calorimetry (ITC) for binding affinity measurements .

Q. How should researchers address contradictory bioactivity data across studies?

Contradictions may arise due to:

- Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times (24 vs. 48 hours).

- Purity issues : HPLC analysis (C18 column, acetonitrile/water gradient) ensures >95% purity .

- Solvent effects : DMSO concentration >0.1% can artifactually suppress activity . Best practices:

- Replicate studies using standardized protocols (e.g., NIH/NCATS guidelines).

- Cross-validate with orthogonal assays (e.g., apoptosis via Annexin V and caspase-3 activation) .

Q. What strategies optimize crystallographic refinement for chromenone derivatives?

Using SHELX programs:

- SHELXD : For phase solution in small-molecule crystallography.

- SHELXL : Refinement with anisotropic displacement parameters for heavy atoms (e.g., Cl, O).

- Twinned data handling : Apply HKLF 5 format for twin refinement . Case study: A 3,4-dimethoxyphenyl-substituted chromenone showed R-factor convergence to <0.05 with 2θmax = 25° .

Methodological Recommendations

- Synthesis : Prioritize microwave-assisted synthesis to reduce reaction time (30 minutes vs. 6 hours) .

- Characterization : Combine LC-MS (ESI+) with high-resolution mass spectrometry (HRMS) for accurate mass confirmation .

- Biological assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and use 3D spheroid models for in vitro relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。